molecular formula C9H11F2N3 B1482201 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 1211578-24-3

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1482201
CAS No.: 1211578-24-3
M. Wt: 199.2 g/mol
InChI Key: PCWFETVJHMQGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 3,3-difluoropyrrolidin-1-yl group and an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine ring. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a dihalopyridine.

  • Introduction of the 3,3-Difluoropyrrolidin-1-yl Group: This step often involves nucleophilic substitution reactions where the pyridine ring is reacted with a 3,3-difluoropyrrolidin-1-yl-containing reagent.

  • Introduction of the Amine Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or halogens, while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Reduced amines, amides.

  • Substitution Products: Halogenated pyridines, alkylated pyridines.

Scientific Research Applications

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand in biological assays to study protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors or other therapeutic agents.

  • Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity and thereby inhibiting signal transduction pathways. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can be compared with other similar compounds, such as:

  • 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine: Similar structure but different position of the amine group.

  • 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-4-amine: Different position of the amine group on the pyridine ring.

  • 6-(3,3-Difluoropyrrolidin-1-yl)pyridine: Lacks the amine group.

These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)3-4-14(6-9)8-2-1-7(12)5-13-8/h1-2,5H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFETVJHMQGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 6
6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.